molecular formula C12H9ClN2O4 B1471232 Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate CAS No. 1622069-59-3

Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate

Cat. No.: B1471232
CAS No.: 1622069-59-3
M. Wt: 280.66 g/mol
InChI Key: FULXRVZIYUFMAN-UHFFFAOYSA-N
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Description

“Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate” is a chemical compound with the CAS Number: 1622069-59-3. Its molecular weight is 280.66, and its molecular formula is C12H9ClN2O4 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.433±0.06 g/cm3 .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Agents: A study focused on the synthesis of novel biologically potent heterocyclic compounds that incorporated oxazole, pyrazoline, and pyridine. These compounds, including variants structurally related to "Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate", showed significant anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities. This highlights their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Photophysical and Nonlinear Optical Behavior

  • Nonlinear Optical Properties: Another study synthesized 4-substituted arylidene derivatives related to the mentioned compound and evaluated their nonlinear optical properties. The research demonstrated that these compounds exhibit excellent optical limiting behavior, indicating their potential use in photonic devices and materials (Murthy et al., 2013).

Antibacterial Study

  • Novel Antibacterial Compounds: Research on synthesizing novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment showed good antibacterial activity. This underscores the chemical's relevance in developing new antibacterial agents (Mehta, 2016).

Enzyme Inhibition

  • Enzyme Inhibition Studies: A study conducted on novel heterocyclic compounds derived from a similar molecular framework showed significant lipase and α-glucosidase inhibition. This suggests potential applications in the treatment of diseases related to enzyme malfunction (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-18-12(17)11(16)14-10-6-9(15-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXRVZIYUFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate
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Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate

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